(1-Cyclopropyl-3-phenylpropyl)benzene
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Overview
Description
(1-Cyclopropyl-3-phenylpropyl)benzene is an organic compound with the molecular formula C18H20 It consists of a benzene ring substituted with a cyclopropyl group and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-3-phenylpropyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with a cyclopropyl-phenylpropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Another method involves the Suzuki-Miyaura coupling reaction, where a cyclopropyl-phenylpropyl boronic acid is coupled with a halobenzene in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-3-phenylpropyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(1-Cyclopropyl-3-phenylpropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-3-phenylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts strain to the molecule, making it more reactive and capable of forming covalent bonds with target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the phenylpropyl group.
Phenylcyclopropane: Similar structure but lacks the benzene ring.
Cyclopropylphenylmethane: Similar structure but with a different substitution pattern.
Uniqueness
(1-Cyclopropyl-3-phenylpropyl)benzene is unique due to the presence of both cyclopropyl and phenylpropyl groups attached to the benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58280-91-4 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(1-cyclopropyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)11-14-18(17-12-13-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
JAEGCRIYLYFQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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